Benzyl 2-cyclobutoxyacetate

Descripción

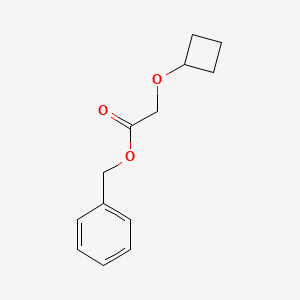

Benzyl 2-cyclobutoxyacetate is an ester derivative of benzyl alcohol and 2-cyclobutoxyacetic acid. The compound consists of a benzyl group (C₆H₅CH₂−) linked via an ester bond to a 2-cyclobutoxyacetate moiety. The cyclobutoxy group introduces a strained four-membered ring, which may influence its physicochemical properties and reactivity compared to other aliphatic or aromatic substituents. Such esters are typically utilized in organic synthesis, pharmaceuticals, or as intermediates in polymer chemistry .

Propiedades

IUPAC Name |

benzyl 2-cyclobutyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(10-15-12-7-4-8-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYWMBMETZVYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclobutoxyacetate can be synthesized through the esterification of 2-cyclobutoxyacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 2-cyclobutoxyacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Benzyl 2-cyclobutoxyacetic acid.

Reduction: Benzyl 2-cyclobutoxyethanol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl 2-cyclobutoxyacetate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mecanismo De Acción

The mechanism of action of benzyl 2-cyclobutoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The benzyl group may also interact with cellular receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

- Benzyl 2-acetyloxybenzoate (CAS 52602-17-2): Features an acetyloxy group (-OAc) attached to the benzoate ring, enhancing stability and lipophilicity .

- Benzyl 2-bromoacetate (CAS 5437-45-6): Substituted with a bromine atom on the acetate chain, increasing electrophilicity and reactivity in nucleophilic substitutions .

- Methyl benzoate (CAS 93-58-3): A simpler ester with a methyl group, offering lower molecular weight and higher volatility .

Physicochemical Properties

*Estimated values based on structural analogs.

The cyclobutoxy group likely increases steric hindrance and reduces solubility in polar solvents compared to methyl or acetyloxy substituents. Bromine in benzyl 2-bromoacetate enhances density and reactivity but may lower thermal stability .

Toxicological Profiles

Benzyl alcohol derivatives, including esters, are generally metabolized via hydrolysis to release benzyl alcohol, which is further oxidized to benzoic acid and excreted. However, substituents influence toxicity:

- Brominated esters (e.g., benzyl 2-bromoacetate) may pose higher acute toxicity due to reactive bromine .

- Cyclobutoxy groups might reduce metabolic clearance rates, necessitating further toxicokinetic studies .

Data Table of Key Benzoate Esters

| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Substituent Type |

|---|---|---|---|---|

| This compound* | N/A | C₁₃H₁₆O₃ | 220.27 | Cyclobutoxy |

| Benzyl 2-acetyloxybenzoate | 52602-17-2 | C₁₆H₁₄O₄ | 270.28 | Acetyloxy |

| Benzyl 2-bromoacetate | 5437-45-6 | C₉H₉BrO₂ | 229.07 | Bromo |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Methyl |

| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Isopropyl |

Actividad Biológica

Benzyl 2-cyclobutoxyacetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound features a benzyl group attached to a cyclobutoxyacetate moiety. The synthesis typically involves the reaction of benzyl alcohol with cyclobutyl acetyl chloride in the presence of a base, yielding the desired ester product. The molecular formula can be represented as .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular pathways and potential therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar functional groups were tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were often in the low micromolar range, indicating potent activity.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 5-10 | Staphylococcus aureus |

| Similar Derivative A | 3-7 | Escherichia coli |

| Similar Derivative B | 8-12 | Pseudomonas aeruginosa |

Antiparasitic Activity

In addition to antimicrobial effects, this compound has shown promise in antiparasitic applications. A study on structurally related compounds revealed significant activity against Leishmania and Trypanosoma species, suggesting that modifications to the cyclobutoxy group can enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclobutane ring and substituents on the benzyl group can lead to changes in potency and selectivity for biological targets.

- Cyclobutane Modifications : Altering substituents on the cyclobutane ring has been shown to affect binding affinity to specific receptors.

- Benzyl Substituents : Different substituents on the benzyl group can modulate hydrophobicity and electronic properties, influencing overall activity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of benzyl esters, including this compound, against multidrug-resistant bacterial strains. The results indicated that modifications to both the benzyl and cyclobutane components significantly affected antimicrobial potency.

Case Study 2: Antiparasitic Mechanism

Research conducted by Smith et al. explored the antiparasitic mechanisms of compounds related to this compound. The study demonstrated that these compounds inhibit key metabolic pathways in parasites, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 2-cyclobutoxyacetate in laboratory settings?

- Methodological Answer : The synthesis can be optimized using enzymatic or chemical esterification. For example, lipase-mediated catalysis under controlled conditions (e.g., solvent-free systems, temperature 40–60°C) may enhance yield. Kinetic modeling (e.g., Michaelis-Menten or ping-pong mechanisms) can predict substrate conversion rates, as demonstrated in benzyl acetate synthesis studies . Key parameters include enzyme loading, substrate molar ratio, and reaction time. Characterization via HPLC (for purity) and NMR (structural confirmation) is critical.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, as ester bonds may degrade. Safety protocols for similar esters (e.g., benzyl benzoate) recommend using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation . Stability under varying temperatures and humidity should be tested via accelerated aging studies.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester linkage and cyclobutoxy moiety (e.g., δ ~4.5 ppm for -OCH₂- groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment. Cross-validate results with FTIR for functional group identification (e.g., ester C=O stretch ~1740 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?

- Methodological Answer : Discrepancies often arise from mass transfer limitations or inhomogeneous mixing in larger batches. Use Design of Experiments (DoE) to identify critical factors (e.g., agitation speed, temperature gradients). Compare kinetic data from small-scale reactions (e.g., 10 mL vs. 1 L) to model scalability. For example, studies on benzyl acetate synthesis highlighted the importance of enzyme immobilization to maintain activity in larger systems .

Q. What strategies optimize the enzymatic synthesis of this compound under solvent-free conditions?

- Methodological Answer :

- Substrate Engineering : Use cyclobutanol derivatives with higher nucleophilicity to improve reaction rates.

- Biocatalyst Selection : Screen thermostable lipases (e.g., Candida antarctica Lipase B) for enhanced stability at elevated temperatures.

- Process Monitoring : Real-time FTIR or GC-MS to track conversion and adjust parameters dynamically. Refer to kinetic models from benzyl acetate studies, where substrate inhibition was mitigated by stepwise alcohol addition .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess ester bond hydrolysis rates at different pH levels. Compare with experimental data from accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C). Quantum mechanical calculations (DFT) can identify electron-deficient regions prone to nucleophilic attack. Cross-reference with safety data for structurally similar esters, which emphasize pH-dependent degradation pathways .

Q. What experimental approaches validate the ecological impact of this compound in biodegradation studies?

- Methodological Answer : Conduct OECD 301/302 tests to assess aerobic/anaerobic biodegradability. Use LC-MS/MS to quantify metabolites and track persistence in soil/water matrices. For non-polar esters, consider bioaccumulation potential via logP calculations (e.g., using EPI Suite). Studies on benzoate derivatives suggest low PBT (persistence, bioaccumulation, toxicity) risks if ester hydrolysis occurs rapidly .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer : Contradictions in NMR/IR peaks may stem from impurities or solvent effects.

- Step 1 : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc gradient).

- Step 2 : Acquire spectra in deuterated solvents (e.g., CDCl₃) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Step 3 : Cross-check with literature on analogous esters (e.g., benzyl benzoate δ values ) to identify anomalous signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.